2-[(4-fluorobenzyl)thio]pyrimidine
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUBQLTSQPTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- In hCA I inhibition, Compound 12 (4-fluorophenylthioacetamide) exhibits 3.7-fold greater potency than Compound 18 (4-fluorobenzylthioacetamide), suggesting steric hindrance or electronic effects from the benzyl group reduce target binding .
- The 4-fluorobenzyl group in Compound A (Merck) contributes to moderate antiviral activity (IC₅₀ = 250 nM) but requires optimization for enhanced potency .
Thioether vs. Sulfamoyl Linkages :
- Compounds with sulfamoyl groups (e.g., N-(4-sulfamoylphenethyl) ) show superior enzyme inhibition compared to thioether-linked analogs, likely due to enhanced hydrogen-bonding interactions .
Cytotoxicity Profiles :
- Thiazole-pyrimidine derivatives with nitroaryl substituents (e.g., 4-nitrophenyl) exhibit high cytotoxicity (IC₅₀ = 1.27 µg/mL in NIH3T3 cells), whereas unsubstituted analogs show minimal toxicity, emphasizing the role of electron-withdrawing groups in cellular damage .
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical and ADMET Properties
Key Observations:
- The 4-fluorobenzyl group in Compound A improves metabolic stability (t₁/₂ = 45 min in rats) compared to non-fluorinated analogs, likely due to reduced cytochrome P450-mediated oxidation .
- High lipophilicity (LogP >3) in these compounds correlates with low aqueous solubility, necessitating formulation optimization for in vivo applications .
Therapeutic Potential and Limitations
- Antiviral Activity : While this compound derivatives show moderate HIV-1 inhibition, their potency is inferior to clinical integrase inhibitors like raltegravir (IC₅₀ ~2–10 nM) .
- Enzyme Inhibition : Fluorobenzylthio-pyrimidines are less effective against hCA I/II compared to sulfonamide-based inhibitors (e.g., acetazolamide, KI ~10–20 nM), limiting their use in carbonic anhydrase-related pathologies .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Signals for the pyrimidine ring protons (δ 8.2–8.8 ppm) and 4-fluorobenzyl group (δ 4.5–4.7 ppm for –SCH₂–; δ 7.0–7.3 ppm for aromatic protons) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.07) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How can conflicting biological activity data for this compound derivatives be resolved?
Advanced
Contradictions in bioactivity often arise from:
- Substituent Positioning : For example, replacing the 4-fluorobenzyl group with a 2-fluorobenzyl group (as in ) alters steric effects, reducing kinase inhibition .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew IC₅₀ values. Standardize protocols using controls like staurosporine for apoptosis assays .
- Metabolic Stability : Hepatic microsome studies (e.g., human vs. murine) may explain discrepancies in in vivo efficacy .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility .
- Prodrug Design : Esterification of the pyrimidine N–H group (e.g., acetyl or PEG-linked prodrugs) enhances membrane permeability .
- Nanoparticle Encapsulation : Use of PLGA nanoparticles (size: 100–200 nm) increases circulation half-life, as demonstrated for similar thioether pyrimidines .
How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro group on the benzyl moiety deactivates the pyrimidine ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with excess boronic acid (1.5 eq) to compensate .
- Steric Effects : Bulky substituents at the pyrimidine C-5 position (e.g., –CF₃) hinder coupling; microwave-assisted synthesis (100°C, 30 min) can accelerate these reactions .
What computational tools predict binding modes of this compound to therapeutic targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : The thioether linker and fluorobenzyl group show high affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR2). Docking scores correlate with experimental IC₅₀ values (R² = 0.82) .
- MD Simulations (GROMACS) : Simulations >100 ns reveal stable hydrogen bonds between the pyrimidine N-1 and kinase catalytic lysine residues .
How do structural analogs of this compound compare in antimicrobial activity?
Q. Advanced
- Triazole Derivatives : Replacing the pyrimidine with a triazolo[4,5-d]pyrimidine core () enhances Gram-positive activity (MIC = 2 µg/mL vs. S. aureus) but reduces solubility .
- Thiadiazole Hybrids : Hybrids with 1,3,4-thiadiazole () show broad-spectrum activity (MIC = 1–4 µg/mL) due to membrane disruption, confirmed via SYTOX Green uptake assays .
What are the key challenges in scaling up the synthesis of this compound?
Q. Advanced
- Byproduct Formation : Thiol oxidation to disulfides during large-scale reactions. Use inert atmosphere (N₂) and radical inhibitors (e.g., BHT) .
- Purification : Traditional column chromatography is impractical; switch to recrystallization (ethanol/water) or continuous-flow chromatography .
Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | EGFR Kinase | 48 | Unsubstituted pyrimidine | |
| Triazolo[4,5-d]pyrimidine analog | VEGFR2 | 12 | Triazole fused core | |
| Thiadiazole hybrid | DNA Gyrase | 220 | 1,3,4-Thiadiazole linkage |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
